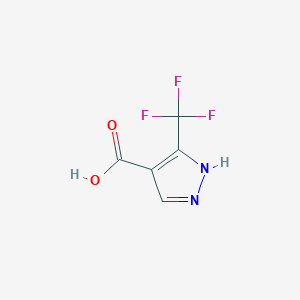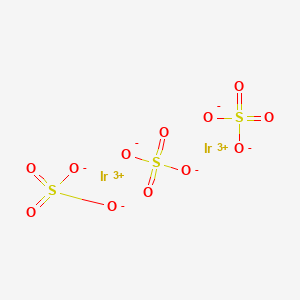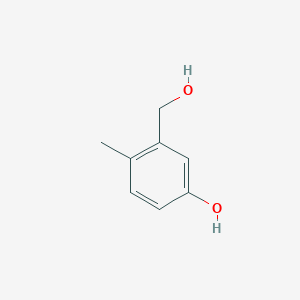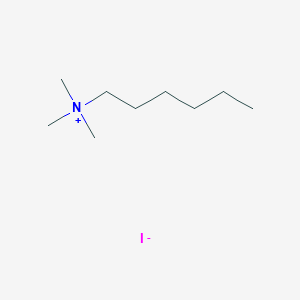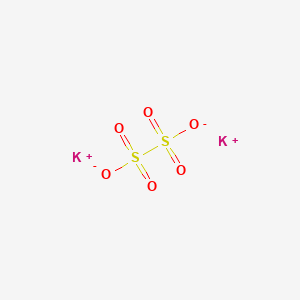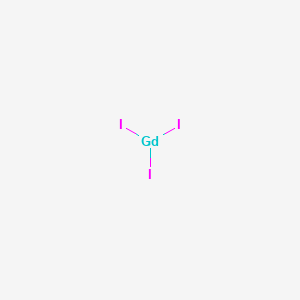
Triyoduro de gadolinio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadolinium triiodide is a chemical compound with the formula GdI₃. It is composed of one gadolinium atom and three iodine atoms. Gadolinium is a rare earth element, and its compounds are known for their unique magnetic and optical properties. Gadolinium triiodide is typically used in various scientific and industrial applications due to its interesting chemical characteristics.
Aplicaciones Científicas De Investigación
Gadolinium triiodide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other gadolinium compounds and materials.
Biology: Gadolinium compounds, including gadolinium triiodide, are studied for their potential use in biological imaging and as contrast agents in magnetic resonance imaging (MRI).
Medicine: Gadolinium-based compounds are used in MRI contrast agents to enhance the quality of imaging.
Industry: Gadolinium triiodide is used in the production of specialized materials and in various industrial processes that require high-purity gadolinium compounds.
Mecanismo De Acción
Target of Action
Gadolinium triiodide (GdI3) is an iodide of gadolinium For instance, it has been implicated in the hyperpolarization response of human bone cells to mechanical strain .
Mode of Action
For example, in human bone cells, gadolinium has been found to be involved in the opening of gadolinium-sensitive stretch-activated ion channels .
Biochemical Pathways
For instance, it has been found to affect the electrophysiological responses of human bone cells to different frequencies of mechanical strain .
Pharmacokinetics
Gadolinium and gadolinium-based contrast agents (GBCAs) are known to be distributed and excreted in the body, with potential retention in tissues long after exposure .
Result of Action
Gadolinium has been found to cause changes in membrane potential in human bone cells in response to mechanical strain .
Action Environment
Gadolinium triiodide is a yellow, highly hygroscopic solid that quickly absorbs moisture and forms hydrates in air . The environmental factors such as light, temperature, and moisture can influence the stability of GdI3 . Furthermore, the presence of gadolinium in the environment has raised concerns due to its potential impact on aquatic wildlife .
Análisis Bioquímico
Biochemical Properties
For instance, in the context of Gadolinium-based contrast agents (GBCAs), the Gd3+ ions are known to interact with water molecules, which is crucial for their function in magnetic resonance imaging .
Cellular Effects
Gadolinium ions have been shown to have various effects on cells. For instance, studies have shown that exposure to Gd3+ ions can affect cellular motility, adherence, and chromatin structure . These effects were observed in various cell lines, including human skin keratinocytes (HaCaT), human limbal stem cells (HuLi), colorectal adenocarcinoma (CaCO2), murine squamous carcinoma (SCC), and Indian muntjac (IM) cell lines .
Temporal Effects in Laboratory Settings
Studies on GBCAs have shown that Gadolinium can be retained in tissues long after exposure .
Dosage Effects in Animal Models
A study on Swiss-Alpine sheep showed that the accumulation of Gadolinium was increased in a dose-dependent manner in various chemical forms and subcellular fractions .
Metabolic Pathways
For instance, a study showed that Gd3+ ions could affect lipid and amino acid metabolisms .
Transport and Distribution
Studies on GBCAs have shown that most Gadolinium is accumulated in the roots and only a small percentage is transported to shoots .
Subcellular Localization
Studies on GBCAs have shown that Gadolinium is mainly compartmentalized in the cell wall . In addition, Gadolinium-based nanoparticles (Gd-NPs) were found to colocalize with lysosomes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gadolinium triiodide can be synthesized through the direct reaction of gadolinium metal with iodine. The reaction is typically carried out in a controlled environment to prevent contamination and ensure the purity of the product. The reaction can be represented as follows: [ \text{2 Gd (s) + 3 I₂ (s) → 2 GdI₃ (s)} ]
Industrial Production Methods: In an industrial setting, gadolinium triiodide is produced by heating gadolinium metal with iodine in a sealed vessel. The reaction is conducted at elevated temperatures to facilitate the formation of the triiodide compound. The product is then purified through sublimation or recrystallization to obtain high-purity gadolinium triiodide.
Types of Reactions:
Oxidation: Gadolinium triiodide can undergo oxidation reactions, where it reacts with oxygen to form gadolinium oxide and iodine.
Reduction: It can be reduced by strong reducing agents to form gadolinium metal and iodine.
Substitution: Gadolinium triiodide can participate in substitution reactions where the iodine atoms are replaced by other halogens or ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Strong reducing agents such as lithium aluminum hydride.
Substitution: Halogen exchange reactions using other halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Gadolinium oxide (Gd₂O₃) and iodine (I₂).
Reduction: Gadolinium metal (Gd) and iodine (I₂).
Substitution: Gadolinium halides (e.g., GdCl₃, GdBr₃).
Comparación Con Compuestos Similares
- Gadolinium chloride (GdCl₃)
- Gadolinium bromide (GdBr₃)
- Gadolinium fluoride (GdF₃)
Comparison: Gadolinium triiodide is unique due to its specific combination of gadolinium and iodine, which imparts distinct chemical and physical properties. Compared to other gadolinium halides, gadolinium triiodide has different reactivity and stability profiles. For instance, gadolinium chloride and gadolinium bromide may have different solubility and reactivity in various solvents, making them suitable for different applications. The choice of gadolinium halide depends on the specific requirements of the application, such as the desired reactivity, solubility, and magnetic properties.
Propiedades
Número CAS |
13572-98-0 |
|---|---|
Fórmula molecular |
GdI3 |
Peso molecular |
538.0 g/mol |
Nombre IUPAC |
gadolinium(3+);triiodide |
InChI |
InChI=1S/Gd.3HI/h;3*1H/q+3;;;/p-3 |
Clave InChI |
IZZTUGMCLUGNPM-UHFFFAOYSA-K |
SMILES |
I[Gd](I)I |
SMILES canónico |
[I-].[I-].[I-].[Gd+3] |
Key on ui other cas no. |
13572-98-0 |
Pictogramas |
Irritant; Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


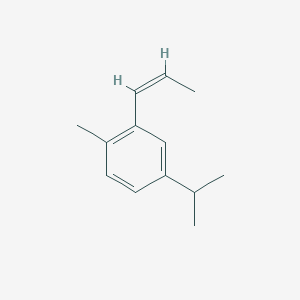
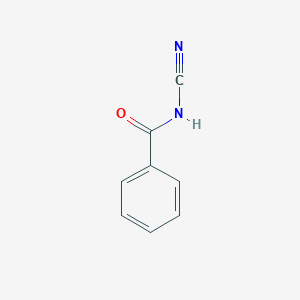
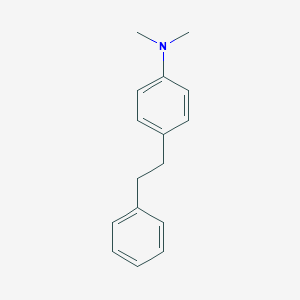
![N,N'-bis[(1-methyl-4-phenylpiperidin-4-yl)methyl]decanediamide](/img/structure/B87807.png)
